4-Methyl-2-(4-nitrophenyl)pyridine
Description
4-Methyl-2-(4-nitrophenyl)pyridine is a heterocyclic aromatic compound featuring a pyridine core substituted with a methyl group at the 4-position and a 4-nitrophenyl group at the 2-position. The nitro group (–NO₂) on the phenyl ring introduces strong electron-withdrawing effects, influencing the compound’s electronic properties, solubility, and reactivity.
Properties
Molecular Formula |
C12H10N2O2 |
|---|---|
Molecular Weight |
214.22 g/mol |
IUPAC Name |
4-methyl-2-(4-nitrophenyl)pyridine |
InChI |
InChI=1S/C12H10N2O2/c1-9-6-7-13-12(8-9)10-2-4-11(5-3-10)14(15)16/h2-8H,1H3 |
InChI Key |
XBCIKFKMGIMIPI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Key Properties
The following table compares 4-methyl-2-(4-nitrophenyl)pyridine with structurally related compounds, highlighting differences in substituents, molecular weight, and functional properties:
Electronic and Reactivity Differences
- Nitro vs. Methyl Substituents : The nitro group in this compound enhances electrophilicity at the pyridine ring, facilitating nucleophilic attacks at specific positions. In contrast, methyl groups (e.g., in 4-methyl-2-(m-tolyl)pyridine) donate electron density, reducing reactivity toward electrophiles .
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